N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is an organic compound with the molecular formula C16H19NO4S This compound is characterized by the presence of a methoxy group attached to a phenyl ring, a sulfonylamino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide typically involves the following steps:
Formation of the sulfonyl chloride: The starting material, 4-methylbenzenesulfonyl chloride, is prepared by reacting 4-methylbenzenesulfonic acid with thionyl chloride under reflux conditions.
Amidation reaction: The sulfonyl chloride is then reacted with 3-methoxyaniline in the presence of a base such as triethylamine to form N-(3-methoxyphenyl)-4-methylbenzenesulfonamide.
Acetylation: The final step involves the acetylation of the sulfonamide with acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide.
Substitution: Formation of various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
- 4-methoxyphenyl N-(3-chloro-4-methylphenyl)carbamate
- 4-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide is unique due to the presence of both a methoxy group and a sulfonylamino group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-6-8-15(9-7-12)23(20,21)17-11-16(19)18-13-4-3-5-14(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHESQHRKYCVORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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